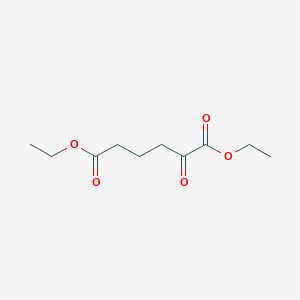

Diethyl 2-oxohexane-1,6-dicarboxylate

説明

Contextualization as a Key Synthetic Intermediate and Building Block

Keto-diesters, such as Diethyl 2-oxohexane-1,6-dicarboxylate, are highly valued in organic synthesis due to the presence of multiple reactive sites. These sites can be selectively targeted to build molecular complexity. The ketone functionality can undergo a variety of nucleophilic additions and reductions, while the ester groups are susceptible to hydrolysis, transesterification, and condensation reactions. researchgate.net Furthermore, the α-protons adjacent to the carbonyl groups are acidic, allowing for the formation of enolates, which are powerful nucleophiles for carbon-carbon bond formation. jove.com This combination of functionalities in a single molecule makes it a powerful synthon for the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and natural products. researchgate.net

Below is a data table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 99683-30-4 |

| Molecular Formula | C₁₀H₁₆O₅ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., ethanol (B145695), diethyl ether, dichloromethane) |

Data sourced from available chemical databases. Some physical properties are predicted based on the structure and properties of similar compounds.

Overview of Multifunctional Compound Reactivity in Complex Molecule Synthesis

The synthetic utility of this compound stems from its multifunctional nature, which allows for a diverse range of chemical transformations. The presence of both ketone and ester groups, along with acidic α-hydrogens, provides multiple avenues for reaction.

Reactivity of the Ketone Group:

Nucleophilic Addition: The carbonyl carbon of the ketone is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the ketone into an alkene. libretexts.org

Reactivity of the Ester Groups:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.

Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst can replace the ethyl groups with other alkyl groups. nih.govbohrium.comrsc.org

Amidation: Reaction with amines can convert the esters into amides.

Reactivity of the α-Hydrogens:

Enolate Formation: The protons on the carbons adjacent to the carbonyl groups are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides.

Condensation Reactions: The enolate can participate in aldol (B89426) or Claisen-type condensation reactions. masterorganicchemistry.com

This versatile reactivity makes this compound a valuable precursor for the synthesis of heterocyclic compounds. For instance, condensation reactions with hydrazines or ureas can lead to the formation of pyrazoles and pyrimidines, respectively. researchgate.net

Historical Development and Emerging Research Trajectories for Keto-Diester Systems

The chemistry of keto-esters has a rich history, with foundational reactions such as the Claisen condensation, discovered in the late 19th century, providing the initial synthetic access to this class of compounds. numberanalytics.com The Claisen condensation involves the base-mediated self-condensation of an ester to form a β-keto ester. jove.com A related intramolecular version, the Dieckmann condensation, is used to form cyclic keto-esters and has been a key reaction in organic synthesis since its discovery by Walter Dieckmann. numberanalytics.commychemblog.comorganic-chemistry.orgjk-sci.comlibretexts.org These classical reactions laid the groundwork for the synthesis of a vast array of keto-esters, including acyclic systems like this compound.

Historically, research focused on understanding the mechanism and scope of these condensation reactions and exploring the fundamental reactivity of the resulting keto-esters. In recent decades, the focus has shifted towards developing more efficient and selective synthetic methods and expanding the applications of keto-esters in the synthesis of complex targets.

Emerging Research Trajectories:

Asymmetric Synthesis: A significant area of modern research is the development of catalytic, asymmetric methods for the synthesis of chiral keto-esters. These chiral building blocks are of high value in the pharmaceutical industry.

Green Chemistry: There is a growing interest in developing more environmentally benign methods for the synthesis and transformation of keto-esters, including the use of greener solvents, catalysts, and reaction conditions. bohrium.com

Biocatalysis: The use of enzymes as catalysts for the synthesis and modification of keto-esters is an emerging field, offering high selectivity and mild reaction conditions.

Flow Chemistry: Continuous flow processes are being developed for the synthesis of keto-esters to improve safety, efficiency, and scalability.

Novel Applications in Materials Science: Keto-esters and their derivatives are being explored as monomers for the synthesis of novel polymers and as building blocks for functional materials.

The continued exploration of the synthesis and reactivity of keto-diester systems like this compound promises to yield new synthetic methodologies and provide access to novel and valuable molecules for a wide range of applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diethyl 2-oxohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-3-14-9(12)7-5-6-8(11)10(13)15-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSVGRBPVQKHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448838 | |

| Record name | Hexanedioic acid, 2-oxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99683-30-4 | |

| Record name | Hexanedioic acid, 2-oxo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 Oxohexane 1,6 Dicarboxylate and Analogous Keto Diesters

Retrosynthetic Analysis Leading to Diethyl 2-oxohexane-1,6-dicarboxylate

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnection strategy involves breaking the carbon-carbon bond between the carbonyl carbon (C2) and the adjacent methylene (B1212753) carbon (C3). This disconnection is justified as it corresponds to a known, reliable bond-forming reaction: the Claisen condensation.

This strategic bond cleavage reveals two precursor molecules:

Diethyl adipate (B1204190) : A six-carbon linear diester which can act as the nucleophile (after deprotonation).

Diethyl oxalate (B1200264) : A two-carbon diester that serves as the electrophilic acylating agent.

This retrosynthetic pathway is highly logical as it simplifies the complex keto-diester into two symmetrical and readily available starting materials. The forward reaction, a mixed Claisen condensation, is a classic and well-established method for the synthesis of β-keto esters. organic-chemistry.org

Direct Synthesis and Precursors for this compound

The direct synthesis of this compound is most effectively achieved through a mixed Claisen condensation. This reaction involves the acylation of a diester enolate with another ester.

Key Precursors:

Diethyl adipate (Substrate): The source of the six-carbon backbone.

Diethyl oxalate (Acylating Agent): Provides the oxo-ethylester group at the C2 position.

Base (Promoter): A strong, non-nucleophilic base is required to generate the enolate of diethyl adipate. Sodium ethoxide is commonly used for this purpose as it is sterically unhindered and its conjugate acid (ethanol) is often the solvent, preventing unwanted transesterification reactions.

The reaction proceeds by the deprotonation of the α-carbon of diethyl adipate by sodium ethoxide to form a reactive enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group forms the β-keto ester product. A final acidic workup is necessary to neutralize the base and protonate the product.

Catalytic Approaches in Keto-Diester Synthesis

While the classical Claisen condensation uses a stoichiometric amount of base, modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. Various catalytic systems have been developed for the synthesis of keto-diesters and related dicarboxylates.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers mild reaction conditions and high selectivity. For transformations analogous to keto-diester synthesis, several catalysts are effective.

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) has proven to be an efficient catalyst for the transesterification of β-ketoesters, a related reaction that highlights the utility of Lewis acids in activating carbonyl compounds. researchgate.net

Transition Metal Catalysts: Dirhodium acetate (B1210297) and copper(II) triflate are effective catalysts for synthesizing α-keto esters from diazoacetates or (trimethylsilyloxy) acrylic esters, respectively. organic-chemistry.orgresearchgate.net Rhodium-catalyzed conjugate additions have also been employed to create 1,4-keto-alkenylboronate esters, which are precursors to 1,4-dicarbonyl compounds. nih.gov These examples demonstrate the potential of transition metals to catalyze the formation of keto-ester motifs.

| Catalyst Type | Example Catalyst | Application | Reference |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Transesterification of β-ketoesters | researchgate.net |

| Transition Metal | Copper(II) triflate | Synthesis of γ-alkoxy-α-keto esters | researchgate.net |

| Transition Metal | Rhodium Complexes | Synthesis of 1,4-ketoalkenylboronate esters | nih.gov |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability. This aligns well with the principles of sustainable chemistry.

Various solid catalysts have been investigated for keto-ester synthesis and related reactions:

Solid Acid Catalysts: Niobium pentachloride (NbCl₅) and Molybdenum(VI) dichloride dioxide have been used to catalyze the condensation of aldehydes with ethyl diazoacetate to yield β-keto esters. organic-chemistry.org

Nanocomposites: Iron nanocomposites have been developed for the efficient oxidation of alkenes to α-keto acids, showcasing the potential of nanomaterials in catalysis. organic-chemistry.org

Organocatalysis in Dicarboxylate Synthesis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a powerful alternative to metal-based catalysts. wikipedia.org This approach is a cornerstone of green chemistry, as it often involves milder reaction conditions and avoids toxic heavy metals. uea.ac.uk

In the context of dicarbonyl and dicarboxylate synthesis, organocatalysts have shown significant promise:

Enamine and Iminium Catalysis: Chiral secondary amines can activate enals to form iminium ions, which can then react stereoselectively with radical species to form 1,7-dicarbonyl compounds. wikipedia.orgnih.gov

Radical-Based Organocatalysis: Organic photoredox catalysts can generate radicals from starting materials like cyclobutanols, which can then be used to construct complex dicarbonyl structures. nih.gov Phenyliodine(III) dicarboxylates have been used as a source of alkyl radicals in organocatalytic processes. rsc.org

The development of organocatalytic methods provides an environmentally benign route for synthesizing complex molecules, including various dicarboxylates. rsc.orgacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. The synthesis of this compound and its analogs can be significantly improved by applying these principles.

Atom Economy: The Claisen condensation is inherently atom-economical, as most atoms from the precursors (diethyl adipate and diethyl oxalate) are incorporated into the final product. The main byproduct is ethanol (B145695), which can potentially be recycled.

Catalysis: The shift from stoichiometric bases to catalytic approaches (as discussed in section 2.3) is a key green improvement. Catalysts reduce waste by being effective in small amounts and allowing for easier product purification.

Safer Solvents and Conditions: Green methodologies often involve replacing hazardous organic solvents with safer alternatives like water, ethanol, or even solvent-free conditions. nih.gov For instance, caffeine (B1668208) has been used as a natural, biodegradable catalyst for the Biginelli reaction of β-keto esters under solvent-free conditions. researchgate.net Electrochemical methods using green solvents like acetone (B3395972) and water have also been developed for synthesizing related β-keto spirolactones. rsc.org

Renewable Feedstocks: A long-term green chemistry goal is to source starting materials from renewable biomass instead of petrochemicals. While diethyl adipate is traditionally derived from fossil fuels, research into bio-based production routes is ongoing.

By integrating catalytic methods, safer solvents, and potentially renewable feedstocks, the synthesis of this compound can be made more sustainable and environmentally friendly. sphinxsai.com

Solvent-Free and Safer Solvent Reactions

In the pursuit of greener chemical processes, significant effort has been directed towards minimizing or replacing hazardous organic solvents. Solvent-free reactions and the use of safer, bio-based solvents represent key strategies in this endeavor.

Solvent-free, or "dry media," conditions for reactions like transesterification of β-keto esters have been explored. These methods often involve the use of solid-supported catalysts, which can simplify work-up procedures and reduce waste. For instance, silica-supported boric acid has been effectively used as a recyclable heterogeneous catalyst for the transesterification of β-keto methyl/ethyl esters with various alcohols under solvent-free conditions, achieving high yields (87–95%). This approach is noted for its simple operational procedure and the potential for catalyst recycling for up to five cycles without significant loss of activity.

The selection of safer solvents is another critical aspect of green chemistry. Traditional solvents like toluene (B28343) and tetrahydrofuran (B95107) are being replaced by more environmentally benign alternatives. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), 2,2,5,5-tetramethyloxolane (TMO), and certain esters and ketones like pinacolone (B1678379) are gaining traction. dntb.gov.ua These greener solvents are selected based on their similar solubility profiles to the hazardous solvents they replace, as well as their reduced toxicity and environmental impact. For instance, pinacolone has been shown to be a superior solvent for the biocatalyzed synthesis of polyesters, leading to higher molecular mass products at lower temperatures compared to solventless processes. dntb.gov.ua

| Solvent Replacement | Traditional Solvent | Safer Alternative(s) | Key Advantages |

| Polar Aprotic | N-methylpyrrolidinone (NMP), Dichloromethane | Levo-glucosenone derivatives | Lower toxicity |

| Non-Polar | Toluene, Hexane (B92381) | Methyl butyrate, Ethyl isobutyrate, Pinacolone, 2-MeTHF, TMO | Bio-based, reduced hazard profile |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The application of microwave irradiation in the synthesis of β-keto esters has been demonstrated through two primary routes: the transesterification of existing β-keto esters and the ring-opening of 2,2,6-trimethyl-1,3-dioxin-4-one with alcohols.

Under solvent-free conditions, microwave irradiation can efficiently drive the transesterification of ethyl acetoacetate (B1235776) with a variety of alcohols, producing the corresponding β-keto esters in good yields. This method is particularly advantageous for its speed and simplicity. Similarly, the reaction of alcohols with 2,2,6-trimethyl-1,3-dioxin-4-one, a synthetic equivalent of diketene, under microwave irradiation provides a direct route to acetoacetic esters. These reactions are often complete in a matter of minutes, showcasing the efficiency of microwave heating.

| Reaction Type | Substrates | Conditions | Outcome |

| Transesterification | Ethyl acetoacetate, various alcohols | Microwave, solvent-free | Rapid formation of new β-keto esters |

| Ring-Opening | 2,2,6-trimethyl-1,3-dioxin-4-one, various alcohols | Microwave, solvent-free | High yields of acetoacetic esters |

Ultrasound-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another alternative energy source for promoting organic transformations. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. researchgate.netrsc.orgnih.gov

Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including pyran derivatives, which share structural motifs with cyclic ethers. For example, the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates has been achieved through the ultrasound-irradiated reaction of an aryl aldehyde and a 1,3-diketone. bohrium.comnih.gov This method offers significant advantages over conventional heating, including shorter reaction times, simpler experimental procedures, and high product yields. nih.gov The use of catalysts, such as zinc chloride or nanoparticles, in conjunction with ultrasound can further enhance reaction efficiency. nih.govacademie-sciences.fr

The application of ultrasound has also been shown to intensify the production of diester biolubricants from the esterification of oleic acid and 1,3-propanediol. acs.org The use of an ultrasonic horn significantly increased the reaction rate compared to silent (unsonicated) experiments. acs.org This suggests that ultrasound-mediated synthesis could be a viable and efficient method for the production of keto-diesters like this compound.

| Reaction | Reactants | Catalyst/Conditions | Key Findings |

| Pyran Synthesis | Aryl aldehyde, 1,3-diketone | ZnCl₂, Ultrasound | Shorter reaction time, high yield nih.gov |

| Diester Biolubricant Synthesis | Oleic acid, 1,3-propanediol | Amberlyst-15, Ultrasound | 2-fold increase in reaction rate acs.org |

Atom Economy and Waste Minimization Strategies

Green chemistry principles emphasize the importance of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The Dieckmann condensation, a key intramolecular reaction for forming cyclic β-keto esters, is inherently atom-economical as it is a condensation reaction where the main byproduct is a small molecule (an alcohol). nrochemistry.comfiveable.meorganic-chemistry.org

Waste minimization in the synthesis of keto-diesters can be achieved through several strategies. The use of catalytic rather than stoichiometric amounts of reagents is a primary approach. For example, in the Dieckmann condensation, a catalytic amount of a strong base is used to generate the enolate, which is then regenerated in the reaction cycle.

Furthermore, designing multistep syntheses in a continuous flow system can significantly reduce waste. Flow chemistry allows for the use of minimal amounts of reactants and can avoid side reactions and the poisoning of catalysts, leading to cleaner reaction mixtures and simpler purification processes. This approach has been successfully applied to the synthesis of N-Boc-β-amino ketones, resulting in very low E-factors (a measure of waste produced).

A comparison of the atom economy for different synthetic routes to a target molecule can guide the selection of the most sustainable process. For instance, pericyclic reactions like the Diels-Alder reaction are considered to have 100% atom economy. While not directly applicable to the synthesis of this compound, the principle of designing synthetic pathways that maximize the incorporation of starting materials is a central tenet of green chemistry.

| Synthetic Strategy | Key Principle | Impact on Waste Minimization |

| Dieckmann Condensation | Intramolecular cyclization | High atom economy, byproduct is a recyclable alcohol |

| Use of Catalysts | Replaces stoichiometric reagents | Reduces inorganic salt waste from neutralization |

| Flow Chemistry | Continuous processing | Minimizes side products and excess reagent use |

Advanced Synthetic Techniques Relevant to Keto-Diesters

Beyond the application of alternative energy sources, novel synthetic methodologies involving photochemical and electrochemical activation are being developed for the synthesis of keto-esters and their derivatives.

Photochemical Methodologies

Photochemical reactions utilize light to promote chemical transformations, often enabling unique reactivity that is not accessible through thermal methods. In the context of keto-ester synthesis, photochemical C-H bond activation has emerged as a promising strategy. This approach involves the irradiation of a molecule, often in the presence of a photosensitizer, to generate a reactive intermediate that can then functionalize a C-H bond.

For example, a photochemical coupling reaction of α-keto esters with simple alcohols, alkanes, ethers, and amides has been developed. thieme-connect.comresearchgate.net This reaction proceeds via intermolecular C-H bond activation upon irradiation with an LED lamp, without the need for any additives. thieme-connect.comresearchgate.net The use of a tertiary alkyl ester, such as an α-cumyl ester, is crucial to prevent known photo-degradation pathways. researchgate.net Such methodologies could potentially be adapted for the late-stage functionalization of a pre-formed this compound or for the construction of the cyclic framework itself.

Electrochemical Methodologies

Electrosynthesis offers a powerful and sustainable alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. This approach can often be conducted under mild conditions and can avoid the use of stoichiometric and often hazardous oxidizing or reducing agents.

The electrochemical synthesis of adipic acid, a key precursor for this compound, from cyclohexanone (B45756) or cyclohexanol (B46403) has been extensively studied. researchgate.netacs.orgnih.govxmu.edu.cn These processes involve the electrocatalytic oxidation of the cyclic precursors. For instance, a nickel hydroxide (B78521) catalyst modified with sodium dodecyl sulfonate has been shown to efficiently oxidize cyclohexanone to adipic acid with high faradaic efficiency. researchgate.net

Furthermore, direct electrochemical methods for the synthesis of keto-esters have been reported. Disubstituted malonic acid derivatives can be smoothly converted into keto-esters in good to excellent yields under electrochemical conditions. nih.gov Additionally, the electrochemical reduction of keto-esters to the corresponding hydroxy esters has been demonstrated using economically viable stainless steel electrodes. sphinxsai.com These electrochemical approaches represent a promising green avenue for the synthesis and modification of keto-diesters.

| Technique | Principle | Potential Application to this compound |

| Photochemistry | Light-induced C-H activation | Functionalization of the cyclic keto-ester backbone |

| Electrochemistry | Electricity-driven redox reactions | Synthesis of the adipic acid precursor or direct formation of the keto-ester |

Continuous Flow Synthesis Applications

Continuous flow synthesis, a paradigm shift from traditional batch processing, offers significant advantages for the production of fine chemicals, including enhanced safety, improved heat and mass transfer, and greater scalability. flinders.edu.aunih.gov In the context of keto-diester synthesis, flow chemistry facilitates precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.netthieme-connect.com While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and methodologies are well-established for analogous keto-esters. These analogous syntheses provide a strong foundation for the potential application of flow chemistry to produce this compound.

The synthesis of β-keto esters, for instance, has been successfully demonstrated in a flow process utilizing a BF3·OEt2-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. acs.org This method highlights the capability of flow reactors to handle potentially hazardous reagents like ethyl diazoacetate with improved safety compared to batch reactions. The resulting β-keto esters are valuable intermediates for the synthesis of a variety of biologically active heterocyclic molecules. acs.org

Another significant advancement is the development of a continuous flow system for β-keto ester synthesis from aldehydes and diazoacetates using a heterogeneous catalyst, Sn-MCM-41. thieme-connect.com This approach not only allows for the synthesis of β-keto esters with diverse functional groups in high yields but also enables successive reactions in a single flow system. thieme-connect.com The use of a solid-supported catalyst simplifies purification and enhances the sustainability of the process.

Furthermore, a catch-and-release protocol within a continuous flow system has been developed for the synthesis of α-ketoesters. researchgate.net This technique involves the use of immobilized reagents and scavengers, enabling a multi-step synthesis and purification sequence within the flow reactor. researchgate.net Such integrated systems are highly efficient and can be automated for streamlined production.

The table below summarizes key findings from research on the continuous flow synthesis of analogous keto-esters, providing insights into the reaction conditions and outcomes that could be adapted for the synthesis of this compound.

| Catalyst | Starting Materials | Key Reaction Parameters | Product Type | Yield | Reference |

| BF3·OEt2 | Aldehydes, Ethyl diazoacetate | 23 °C, CH2Cl2 | β-Keto esters | Not specified | acs.org |

| Sn-MCM-41 | Aldehydes, Diazoacetates | 90 °C, 0.14 mL/min flow rate | β-Keto esters | Up to 99% | thieme-connect.com |

| Immobilized reagents | Nitroolefinic esters | Catch and release protocol | α-Ketoesters | 68-78% (average step conversion) | researchgate.net |

These examples underscore the versatility and efficiency of continuous flow synthesis for producing various keto-esters. The precise control over reaction conditions afforded by flow chemistry is particularly beneficial for optimizing the synthesis of complex molecules like this compound, potentially leading to higher yields, improved safety, and more sustainable manufacturing processes. The successful application of these methodologies to analogous compounds strongly suggests their viability for the target molecule.

Reactivity and Chemical Transformations of Diethyl 2 Oxohexane 1,6 Dicarboxylate

Derivatization Strategies of the Keto-Diester Moiety

The presence of both a ketone and two ester groups allows for a range of derivatization strategies that can selectively target these functionalities.

The ketone group at the C-2 position is a primary site for functional group interconversions, most notably reduction to a secondary alcohol. The choice of reducing agent is crucial to achieve selectivity over the ester groups.

Reduction to Hydroxyl Group: The carbonyl group can be selectively reduced to a hydroxyl group using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly employed for this transformation in β-keto esters, as it typically does not reduce esters. This reaction converts the ketone into a secondary alcohol, yielding diethyl 2-hydroxyhexane-1,6-dicarboxylate. Biocatalytic methods, using enzymes like dehydrogenases or whole-cell systems such as baker's yeast (Saccharomyces cerevisiae), are also highly effective for the asymmetric reduction of β-keto esters, providing access to chiral β-hydroxy esters with high enantioselectivity. nih.govwikipedia.orgacs.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would lead to the reduction of both the ketone and the ester groups to alcohols. wikipedia.org

A chemoselective approach involves converting the β-keto ester into its potassium or lithium enolate, which can then be treated with aluminum hydride. This method has been shown to selectively reduce the ester group, yielding a β-keto-alcohol, though it is less common than ketone reduction. jst.go.jp

| Reagent/Catalyst | Product Type | Selectivity | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | β-Hydroxy Ester | High for ketone over ester | Standard, mild conditions. |

| Baker's Yeast (S. cerevisiae) | Chiral β-Hydroxy Ester | High for ketone; enantioselective | Green chemistry approach, produces optically active compounds. acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diol | Reduces both ketone and esters | Powerful, non-selective reducing agent. wikipedia.org |

Both ester groups in diethyl 2-oxohexane-1,6-dicarboxylate can be modified through reactions such as transesterification or hydrolysis (saponification). The β-keto ester functionality can exhibit unique reactivity compared to the isolated ester at the C-6 position. nih.gov

Transesterification: This reaction involves exchanging the ethyl groups of the esters with a different alkyl group by reacting the compound with an excess of another alcohol (R-OH). The transesterification of β-keto esters can be catalyzed by acids, bases, or enzymes. nih.govucc.ie This process is valuable for altering the properties of the molecule, for instance, by introducing longer alkyl chains or functionalized alcohol moieties. tandfonline.com Various catalysts, including Brønsted bases like triethylamine (B128534) (Et₃N) and Lewis acids, have been shown to efficiently promote this transformation with a wide range of alcohols. tandfonline.com

Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidic workup will hydrolyze both ester groups to carboxylic acids. This reaction, known as saponification, would yield 2-oxohexane-1,6-dioic acid. researchgate.netumich.edu It is important to note that the resulting β-keto acid is susceptible to decarboxylation upon heating, which would lead to the loss of the C-1 carboxyl group and formation of 5-oxohexanoic acid. nih.gov

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Transesterification | R-OH, Catalyst (Acid or Base) | Dialkyl 2-oxohexane-1,6-dicarboxylate | Exchanges the ethyl groups for R-groups from the alcohol. ucc.ietandfonline.com |

| Saponification | 1. NaOH, H₂O 2. H₃O⁺ | 2-Oxohexane-1,6-dioic acid | Hydrolyzes both ester groups to carboxylic acids. researchgate.net |

Carbon-Carbon Bond Forming Reactions

The carbon skeleton of this compound can be elaborated through reactions that take advantage of its acidic protons, creating new carbon-carbon bonds.

The methylene (B1212753) protons at the C-3 position, situated between the ketone and the C-1 ester group, are particularly acidic (pKa ≈ 11-13) and can be readily removed by a base to form a nucleophilic enolate. libretexts.org This enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to form a new C-C bond. libretexts.org

To achieve this, a strong base like sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA) is used to deprotonate the C-3 position. The resulting enolate attacks an alkyl halide (R-X), displacing the halide and attaching the alkyl group (R) to the C-3 carbon. This reaction is highly effective for primary and methyl halides; secondary halides react more slowly, and tertiary halides tend to undergo elimination. libretexts.orglibretexts.org The protons at C-5, being adjacent to only one ester group, are significantly less acidic and are not typically deprotonated under these conditions.

The acidic C-3 protons also enable the participation of this compound in condensation reactions.

Knoevenagel Condensation: This reaction involves the condensation of a compound with an active methylene group with an aldehyde or a ketone, catalyzed by a weak base like piperidine (B6355638) or an amine. thermofisher.comwikipedia.org The enolate of this compound, formed at the C-3 position, can act as the nucleophile. It attacks the carbonyl carbon of an aldehyde or ketone, and a subsequent dehydration step yields an α,β-unsaturated product. wikipedia.org

Aldol (B89426) Reaction: In an aldol reaction, the enolate formed at C-3 can add to an aldehyde or ketone to form a β-hydroxy carbonyl compound. wikipedia.org Unlike the Knoevenagel condensation, this reaction does not necessarily involve a subsequent dehydration step. The reaction can be base-catalyzed, where the enolate adds to a neutral carbonyl compound, or acid-catalyzed. wikipedia.org This provides a powerful method for constructing larger, more complex molecules. nih.gov

The linear six-carbon chain with ester groups at both ends makes this compound an ideal substrate for intramolecular cyclization, specifically the Dieckmann condensation. fiveable.mewikipedia.org

Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. libretexts.orgonlineorganicchemistrytutor.com In this case, a base (e.g., sodium ethoxide) would deprotonate the carbon alpha to one of the ester groups. The most favorable cyclization involves the enolate formed at C-5 attacking the ester carbonyl at C-1. This 1,6-diester cyclization leads to the formation of a stable five-membered ring. wikipedia.orglibretexts.orgorgoreview.com The final product, after loss of an ethoxide ion and subsequent acidic workup, would be ethyl 2-(ethoxycarbonyl)-1-cyclopentanone-3-propanoate. This reaction is a cornerstone in the synthesis of five- and six-membered rings. fiveable.mepsu.edu

| Reaction Type | Key Reagents | Reactive Site | Product Class |

|---|---|---|---|

| α-Alkylation | 1. Base (NaOEt, LDA) 2. Alkyl Halide (R-X) | C-3 Methylene | 3-Alkyl-2-oxohexane-1,6-dicarboxylate |

| Knoevenagel Condensation | Aldehyde/Ketone, Weak Base | C-3 Methylene | α,β-Unsaturated dicarbonyl compound |

| Aldol Reaction | Aldehyde/Ketone, Base/Acid | C-3 Methylene | β-Hydroxy dicarbonyl compound |

| Dieckmann Condensation | Base (e.g., NaOEt) | C-5 Methylene attacks C-1 Carbonyl | Cyclic β-Keto Ester |

Oxidation and Reduction Chemistry

The presence of three distinct carbonyl groups in this compound allows for selective oxidation and reduction reactions, which are crucial for its synthetic utility.

Chemoselectivity is a key challenge in the reduction of polycarbonyl compounds. Different reagents and conditions can be employed to selectively reduce either the ketone or the ester functionalities.

Selective Reduction of the Ketone: The ketone group is generally more reactive towards nucleophilic reducing agents than the ester groups. Reagents like sodium borohydride (NaBH₄) or ammonia (B1221849) borane (B79455) (AB) can selectively reduce the ketone to a secondary alcohol, leaving the two ester groups intact. rsc.org This provides a straightforward route to diethyl 2-hydroxyhexane-1,6-dicarboxylate.

Selective Reduction of the Ester Groups: The reduction of an ester in the presence of a ketone is more challenging. A common strategy involves protecting the ketone (e.g., as a ketal) before reducing the esters with a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, direct methods exist. By converting the β-keto ester into its potassium or lithium enolate, the reactivity of the ketone is masked, allowing for the chemoselective reduction of the ester group using aluminum hydride (AlH₃). jst.go.jp This method yields a β-keto alcohol.

The β-keto ester moiety is also susceptible to oxidative transformations. A notable reaction is the oxidative cleavage of the Cα–Cβ bond. This can be accomplished using reagents like Oxone in the presence of a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃) in an aqueous medium. organic-chemistry.orgacs.org This reaction would transform this compound into diethyl 2-oxo-1,5-pentanedioate (diethyl α-ketoglutarate) and ethyl formate, effectively shortening the carbon chain. This method provides a direct route to α-keto esters from their β-keto ester precursors. acs.orglookchem.com

Hydroacylation Reactions

Hydroacylation is a chemical process that involves the addition of a C-H bond from an aldehyde across an unsaturated bond, such as the carbon-oxygen double bond of a ketone. acs.org This transformation is a highly atom-economical method for forming esters from ketones. acs.org For this compound, the central ketone group is the reactive site for such additions.

Intermolecular Hydroacylation: In an intermolecular reaction, this compound could be reacted with a separate aldehyde molecule in the presence of a transition-metal catalyst. Rhodium(I)-based catalysts, often paired with bidentate phosphine (B1218219) ligands like 1,3-bis(dicyclohexyl)phosphine-propane (dcpp), are effective for the hydroacylation of ketones. nih.govlookchem.comnih.gov The reaction couples the aldehyde and the ketone to form an α-acyloxy ester derivative. A general scheme for this proposed reaction is outlined below.

Table 1: Proposed Intermolecular Hydroacylation of this compound

| Reactants | Catalyst System (Example) | Product Type |

| This compound + Aliphatic Aldehyde (R-CHO) | Cationic Rh(I) + dcpp | Diethyl 2-(acyloxy)hexane-1,6-dicarboxylate |

A significant challenge in ketone hydroacylation is a competing decarbonylation pathway that can deactivate the catalyst. lookchem.com The development of catalyst systems that mitigate this side reaction is crucial for achieving high yields. lookchem.com Studies on α-keto amides have shown that a variety of non-chelating linear and branched aliphatic aldehydes can successfully undergo this transformation. nih.gov

Intramolecular Hydroacylation: While this compound itself lacks the necessary aldehyde group for an intramolecular reaction, a precursor molecule containing both the keto-diester moiety and an aldehyde function could undergo cyclization via intramolecular hydroacylation. Such reactions are almost invariably practiced to produce cyclic ketones and lactones. acs.orgwikipedia.org Cobalt-chiral diphosphine systems have been shown to promote the enantioselective intramolecular hydroacylation of ketones to yield phthalide (B148349) derivatives. acs.org This strategy highlights the potential for using molecules structurally related to this compound to synthesize complex cyclic structures.

Ring Cleavage and Expansion Strategies from Keto-Diester Precursors

The linear structure of this compound makes it an ideal precursor for the synthesis of cyclic compounds, which can then undergo further transformations such as ring cleavage or expansion.

Dieckmann Condensation: The primary route to cyclizing this keto-diester is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation. libretexts.orgwikipedia.org This reaction involves the base-promoted intramolecular condensation of a diester to form a β-keto ester. mychemblog.comnumberanalytics.com For this compound, being a 1,6-diester, this reaction would lead to the formation of a five-membered ring, specifically a substituted cyclopentanone (B42830). libretexts.orgwikipedia.orgorgoreview.com

The mechanism involves the deprotonation of an α-carbon to one of the ester groups, creating an enolate. mychemblog.comnumberanalytics.com This enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. numberanalytics.com Subsequent elimination of an ethoxide group yields the cyclic β-keto ester. numberanalytics.com

Table 2: Dieckmann Condensation of this compound

| Starting Material | Reaction Type | Product | Ring Size |

| This compound | Dieckmann Condensation | Ethyl 2-oxo-3-(3-ethoxycarbonylpropyl)cyclopentane-1-carboxylate | 5-membered |

Ring Expansion of the Cyclic Precursor: Once the five-membered cyclic β-keto ester is formed, it can serve as a substrate for ring-expansion reactions. These strategies are valuable for synthesizing medium and large-ring compounds, which are often challenging to create via direct cyclization. researchgate.net

One notable method is the Dowd–Beckwith type ring-expansion, which is a powerful technique for synthesizing larger rings from cyclic ketones via radical cascade reactions. researchgate.netacs.org Another approach involves zinc-mediated reactions. For instance, cyclic β-keto esters can react with reagents like CF₃CO₂ZnCH₂I to yield corresponding ring-expanded products in moderate to good yields. acs.orgorganic-chemistry.org This homologation proceeds through the formation of an enolate, followed by cyclopropanation and subsequent cleavage to furnish the larger ring. organic-chemistry.org These methods could potentially transform the cyclopentanone derivative from the Dieckmann condensation into a six-membered or larger ring system.

Role in Polymer and Material Science Applications

This compound can function as a specialty monomer in the synthesis of polyesters, creating polymers with unique properties due to the presence of the ketone group in the backbone.

Polycondensation Reactions: Polyesters are typically synthesized through the polycondensation of a dicarboxylic acid or its diester derivative with a diol. nih.govmdpi.com this compound can be used in place of common diesters like dimethyl terephthalate (B1205515) or diethyl adipate (B1204190) to react with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) to form a novel class of poly(keto-esters). google.com The synthesis generally proceeds via transesterification at elevated temperatures under vacuum to remove the ethanol (B145695) byproduct, driving the polymerization reaction to completion. nih.gov

Influence of the Ketone Group on Polymer Properties: The incorporation of a ketone group into the polymer backbone is expected to significantly influence the material's properties.

Increased Polarity and Interchain Attraction: The polar ketone groups lead to strong intermolecular forces between polymer chains. wikipedia.orgkdfeddersen.com This increased attraction can result in higher melting points and enhanced crystallinity compared to analogous polyesters without the ketone group. wikipedia.org

Solvent Resistance and Barrier Properties: The strong chain-chain interactions and potential for high crystallinity often result in excellent resistance to common solvents and good barrier properties. wikipedia.orgkdfeddersen.com

Chemical Functionality: The ketone group provides a reactive site for post-polymerization modification. This allows for the potential cross-linking of the polymer chains or the grafting of other molecules to further tailor the material's properties.

Table 3: Predicted Properties of Polyesters Derived from this compound

| Property | Expected Influence of Ketone Group | Rationale |

| Melting Point (Tm) | Increased | Strong polar interactions between ketone groups on polymer chains. wikipedia.org |

| Glass Transition Temp. (Tg) | Increased | Reduced chain mobility due to increased rigidity and polarity. nrel.gov |

| Crystallinity | Potentially higher | Regular chain structure and strong intermolecular forces. kdfeddersen.com |

| Mechanical Strength | Increased | Enhanced polymer rigidity and interchain attraction. kdfeddersen.com |

| Solvent Resistance | Enhanced | Strong cohesive forces within the polymer matrix. wikipedia.org |

| Post-Polymerization Modification | Possible | Ketone group serves as a reactive handle for further chemistry. |

Mechanistic Investigations of Reactions Involving Diethyl 2 Oxohexane 1,6 Dicarboxylate

Reaction Pathway Elucidation and Intermediates Characterization

The generally accepted reaction pathway for the base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester, a reaction highly relevant to Diethyl 2-oxohexane-1,6-dicarboxylate, proceeds through several distinct steps. libretexts.org The elucidation of this pathway has been achieved through a combination of experimental evidence, including the isolation and trapping of intermediates, and computational modeling.

The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, typically an alkoxide such as sodium ethoxide. pw.live This results in the formation of a resonance-stabilized enolate ion. This enolate is a key reactive intermediate, acting as a nucleophile in the subsequent step.

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, leading to an intramolecular cyclization. libretexts.org This step forms a cyclic tetrahedral intermediate, another crucial, albeit transient, species in the reaction pathway. The subsequent collapse of this tetrahedral intermediate, with the expulsion of an ethoxide ion, yields the cyclic β-keto ester.

A critical driving force for the completion of the reaction is the deprotonation of the newly formed cyclic β-keto ester by the expelled ethoxide. jove.com This is a thermodynamically favorable acid-base reaction, as the α-proton of the β-keto ester is significantly more acidic than the α-protons of the starting diester. The resulting resonance-stabilized enolate of the cyclic β-keto ester is the final intermediate before acidic workup. The final product is obtained upon protonation of this enolate during workup. wikipedia.org

| Step | Description | Key Intermediate |

| 1 | Deprotonation of the α-carbon of the diester by a base. | Resonance-stabilized enolate ion. |

| 2 | Intramolecular nucleophilic attack of the enolate on the other ester carbonyl. | Cyclic tetrahedral intermediate. |

| 3 | Elimination of an alkoxide ion to form the cyclic β-keto ester. | Cyclic β-keto ester. |

| 4 | Deprotonation of the cyclic β-keto ester. | Resonance-stabilized enolate of the product. |

| 5 | Protonation during acidic workup. | Final cyclic β-keto ester product. |

Transition State Analysis and Energy Landscapes

Computational studies, often employing density functional theory (DFT), have been instrumental in mapping the energy landscape of the Dieckmann condensation and characterizing the transition states for each elementary step. The energy profile reveals the relative energies of the reactants, intermediates, transition states, and products, providing insight into the reaction's feasibility and rate-determining step.

The stability of five- and six-membered rings makes their formation particularly favorable, a factor reflected in the lower activation energies for the cyclization of 1,6- and 1,7-diesters. wikipedia.org The formation of smaller or larger rings is generally disfavored due to ring strain. pw.live

Below is a representative energy landscape for a Dieckmann condensation leading to a six-membered ring:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | Diethyl suberate (B1241622) + Ethoxide | 0 |

| TS1 | Transition state for deprotonation | +10 |

| Intermediate 1 | Enolate of diethyl suberate | +5 |

| TS2 | Transition state for cyclization | +25 |

| Intermediate 2 | Cyclic tetrahedral intermediate | +15 |

| TS3 | Transition state for ethoxide elimination | +20 |

| Intermediate 3 | Cyclic β-keto ester + Ethoxide | -5 |

| Intermediate 4 | Enolate of cyclic β-keto ester + Ethanol (B145695) | -15 |

| Product | Cyclic β-keto ester | -10 |

Note: The values in the table are illustrative and can vary depending on the specific substrates, base, and solvent used.

Kinetic Studies and Rate Law Determination

Rate = k[Diester][Base]

The rate constant, k, is influenced by several factors, including the choice of base, solvent, and reaction temperature. Stronger bases, such as potassium tert-butoxide, can lead to faster reaction rates compared to sodium ethoxide. The solvent also plays a significant role; polar aprotic solvents like DMF or DMSO can enhance the rate by effectively solvating the counter-ion of the base, thereby increasing its reactivity. numberanalytics.com

The effect of temperature on the reaction rate follows the Arrhenius equation, with higher temperatures generally leading to faster rates. However, side reactions can become more prevalent at elevated temperatures.

| Parameter | Effect on Reaction Rate |

| [Diester] | First-order dependence |

| [Base] | First-order dependence |

| Base Strength | Stronger bases increase the rate |

| Solvent Polarity | Polar aprotic solvents can increase the rate |

| Temperature | Rate increases with temperature |

Stereochemical Control Mechanisms and Origin of Selectivity

When the starting diester is substituted, the Dieckmann condensation can lead to the formation of new stereocenters in the cyclic product. The stereochemical outcome of the reaction is determined by the facial selectivity of the intramolecular nucleophilic attack of the enolate on the carbonyl group.

The conformation of the enolate and the transition state for cyclization are key to understanding the origin of selectivity. For example, in the cyclization of a substituted diethyl adipate (B1204190), the bulky substituent on the α-carbon will preferentially occupy an equatorial position in the chair-like transition state to minimize steric interactions. This preference dictates the stereochemistry of the newly formed stereocenter.

In cases where diastereomeric products can be formed, the ratio of these products is determined by the relative energies of the diastereomeric transition states. The more stable transition state, typically the one with fewer steric clashes, will be lower in energy and will lead to the major product. The principles of kinetic and thermodynamic control can also be relevant, with the product distribution potentially changing with reaction time and temperature.

The use of chiral bases or auxiliaries can, in principle, induce enantioselectivity in the Dieckmann condensation, although this is a less common application of the reaction. The chiral entity would interact with the substrate to favor one enantiomeric transition state over the other.

Biocatalysis and Enzymatic Transformations of Diethyl 2 Oxohexane 1,6 Dicarboxylate

Microbial Biotransformation Pathways

There is currently a lack of specific studies detailing the microbial biotransformation pathways of Diethyl 2-oxohexane-1,6-dicarboxylate. However, it is plausible that various microorganisms could metabolize this compound. For structurally related α-alkyl-β-keto esters, endophytic bacteria and yeasts have demonstrated the ability to perform reductive biotransformations. researchgate.net For instance, strains of Enterobacter agglomerans and Pichia sp. have been used for the reduction of α-alkyl-β-ketoesters, suggesting that similar microbial systems could potentially act on the keto group of this compound. researchgate.net

The biotransformation would likely involve initial enzymatic reactions targeting the ester or keto functionalities. A hypothetical pathway could involve:

Ester Hydrolysis: Microbial esterases could hydrolyze one or both of the ethyl ester groups.

Keto Reduction: Microbial oxidoreductases could reduce the ketone at the C2 position.

Further Metabolism: The resulting hydroxy-dicarboxylic acid or its ester could then be further metabolized through pathways such as β-oxidation.

Isolated Enzyme Catalysis (e.g., Esterases, Oxidoreductases)

The catalysis of reactions involving this compound by isolated enzymes is a promising area, given the wealth of research on enzymes that act on similar substrates.

Esterases and Lipases: These enzymes are well-known for their ability to hydrolyze ester bonds. For example, a lipase (B570770) from Candida antarctica (Novozym 435) has been used for the enantioselective hydrolysis of bis(1-phenylethyl) adipate (B1204190). scirp.org Similarly, a cutinase from the yeast Blastobotrys (Arxula) raffinosifermentans has been utilized for the selective desymmetrization of diethyl adipate to its corresponding monoester. researchgate.net These examples strongly suggest that esterases and lipases could effectively catalyze the hydrolysis of one or both of the ethyl esters in this compound.

Oxidoreductases (Ketoreductases): The ketone group at the C2 position makes this compound a prime candidate for reduction by ketoreductases (KREDs). These enzymes, which are often NAD(P)H-dependent, are widely used for the asymmetric reduction of ketones to produce chiral alcohols. researchgate.net For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been successfully used for the asymmetric reduction of various β-keto esters. nih.gov It is highly probable that a suitable ketoreductase could reduce the 2-oxo group of this compound to a hydroxyl group.

Enantioselective Bioreductions and Biooxidations of the Keto Group

The prochiral keto group in this compound makes it an excellent substrate for enantioselective bioreductions. The use of whole-cell biocatalysts or isolated oxidoreductases could lead to the synthesis of optically active 2-hydroxy-hexane-1,6-dicarboxylate derivatives.

Numerous studies have demonstrated the high enantioselectivity of microbial reductions of β-keto esters. For instance, various yeasts can reduce ethyl 4-chloroacetoacetate to the corresponding (S)-hydroxy ester with high optical purity (92–99% ee). tandfonline.com The stereochemical outcome of such reductions can often be controlled by selecting the appropriate microbial strain or enzyme, and by optimizing reaction conditions such as the co-substrate used for cofactor regeneration. tandfonline.com

The table below summarizes the enantioselective reduction of various β-keto esters using different biocatalysts, illustrating the potential for similar transformations of this compound.

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) |

| Ethyl 4-chloroacetoacetate | Zygosaccharomyces rouxii | (S)-enantiomer | ≥98% |

| α-Fluoro-β-keto esters | Commercial Ketoreductases | anti or syn diastereomer | High |

| para-Substituted acetophenones | (S)-1-phenylethanol dehydrogenase | (S)-alcohols | Excellent |

While biooxidation of a secondary alcohol back to a ketone is mechanistically possible, the bioreduction of ketones is far more common and synthetically useful.

Biocatalytic Ester Hydrolysis and Transesterification Reactions

The two ester groups of this compound can be targeted by hydrolytic enzymes. Lipases and esterases are particularly effective for such reactions.

Hydrolysis: The selective hydrolysis of one ester group in a diester, known as desymmetrization, is a valuable synthetic strategy. Research on diethyl adipate has shown that a lipase from Blastobotrys raffinosifermentans can convert 96% of the diester to the monoester with minimal formation of the dicarboxylic acid. nih.gov This suggests that a similar selective hydrolysis of this compound to produce a monoester derivative is feasible. The pH of the reaction medium can be a critical parameter in controlling the extent of hydrolysis and minimizing the formation of the fully hydrolyzed diacid. researchgate.net

Transesterification: In addition to hydrolysis, lipases can also catalyze transesterification reactions in non-aqueous media. For example, Novozym 435 has been used in the polycondensation of 1,6-hexanediol (B165255) and diethyl adipate, which involves a transesterification process. mdpi.com This indicates that this compound could potentially undergo enzyme-catalyzed transesterification with various alcohols to generate different ester derivatives.

The following table details enzymatic reactions on diethyl adipate, a structurally similar dicarboxylate.

| Reaction | Enzyme | Substrate | Key Finding |

| Selective Hydrolysis | Lipase (Alip2) | Diethyl Adipate | 96% conversion to monoethyl adipate |

| Hydrolysis | Cutinase (ACut2) | Diethyl Adipate | pH control minimizes diacid formation |

| Polycondensation | Lipase (Novozym 435) | Diethyl Adipate & 1,6-Hexanediol | Formation of poly(hexylene adipate) |

Computational and Theoretical Studies of Diethyl 2 Oxohexane 1,6 Dicarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For Diethyl 2-oxohexane-1,6-dicarboxylate, the presence of multiple functional groups, including two ester groups and a ketone, influences the nature of its frontier orbitals. The lone pairs on the oxygen atoms of the carbonyl and ester groups are expected to contribute significantly to the HOMO, making these regions susceptible to electrophilic attack. The π* orbitals of the carbonyl groups are the primary contributors to the LUMO, marking them as the sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a β-Keto Ester Analogue

| Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Primarily localized on the oxygen atoms of the carbonyl and ester groups. |

| LUMO | -1.2 | Primarily localized on the carbon atoms of the carbonyl groups. |

| HOMO-LUMO Gap | 8.3 | Indicates high kinetic stability. |

Note: The data presented is illustrative for a generic β-keto ester and is intended to represent the expected values for this compound.

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the ESP map would show regions of high negative potential around the oxygen atoms of the carbonyl and ester groups due to the presence of lone pairs and their high electronegativity. These areas are prone to interaction with electrophiles or cations. Conversely, the hydrogen atoms of the alkyl chains and the carbon atoms of the carbonyl groups would exhibit a positive or near-neutral potential, making them susceptible to interactions with nucleophiles.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of molecules over time. For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in different environments, such as in a solvent or interacting with other molecules.

An MD simulation of this compound would involve defining a force field to describe the interactions between the atoms of the molecule and its surroundings. The simulation would then solve Newton's equations of motion for each atom, providing a trajectory of the molecule's movement and conformational changes over a specified period. This information is crucial for understanding its physical properties and how it might interact with biological targets or other chemical species.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Description |

| Force Field | A general amber force field (GAFF) or similar, suitable for organic molecules. |

| Solvent Model | Explicit solvent model, such as TIP3P water, to simulate an aqueous environment. |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Simulation Time | 100 ns or longer to ensure adequate sampling of conformational space. |

| Time Step | 2 fs |

Reaction Mechanism Modeling and Energy Profiling

Computational modeling can be used to elucidate the mechanisms of chemical reactions and to calculate the energy profiles of reaction pathways. For a precursor of a cyclic analogue of this compound, such as diethyl pimelate, the Dieckmann condensation is a key intramolecular reaction that forms a cyclic β-keto ester.

Table 3: Hypothetical Reaction Energy Profile for the Dieckmann Condensation of Diethyl Pimelate

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Diethyl pimelate + Base) | 0 |

| 2 | Transition State 1 (Enolate formation) | +15 |

| 3 | Intermediate (Enolate) | +10 |

| 4 | Transition State 2 (Cyclization) | +20 |

| 5 | Intermediate (Cyclic alkoxide) | -5 |

| 6 | Products (Cyclic β-keto ester + Ethanol) | -10 |

Note: This data is hypothetical and serves to illustrate a typical energy profile for such a reaction.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. These predicted spectra can then be compared with experimental data to aid in structural elucidation.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Ester C=O) | 172 |

| C2 (Keto C=O) | 205 |

| C3 | 45 |

| C4 | 24 |

| C5 | 30 |

| C6 (Ester C=O) | 174 |

| O-CH₂ (Ester) | 61 |

| CH₃ (Ester) | 14 |

Note: These values are illustrative predictions based on computational models and typical chemical shifts for similar functional groups.

Advanced Analytical Methodologies for Research on Diethyl 2 Oxohexane 1,6 Dicarboxylate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of Diethyl 2-oxohexane-1,6-dicarboxylate, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its carbon framework and the arrangement of hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment. The ethyl ester groups would exhibit a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃), arising from spin-spin coupling. The protons on the hexane (B92381) chain would appear as multiplets, with their chemical shifts influenced by adjacent functional groups, particularly the electron-withdrawing ketone and ester groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ketone and the two ester groups, which are expected to appear significantly downfield (typically in the 160-210 ppm range). The carbons of the ethyl groups and the hexane chain would resonate at higher fields. nih.govrsc.orgnih.gov The precise chemical shifts help in confirming the connectivity of the carbon skeleton.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous assignment of all proton and carbon signals. A COSY spectrum would reveal couplings between adjacent protons, helping to trace the connectivity through the hexane chain and within the ethyl groups. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for each CH, CH₂, and CH₃ group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position (Structure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethyl Ester (C1) | ||

| -O-C H₂-CH₃ | ~ 4.2 (quartet) | ~ 61 |

| -O-CH₂-C H₃ | ~ 1.3 (triplet) | ~ 14 |

| -C =O | - | ~ 172 |

| Hexane Chain | ||

| -CH₂- (C3) | Multiplet | ~ 20-35 |

| -CH₂- (C4) | Multiplet | ~ 20-35 |

| -CH₂- (C5) | Multiplet | ~ 20-35 |

| Keto-Ester Moiety (C2 & C6) | ||

| -C (=O)-CH- | - | ~ 205 (Ketone C=O) |

| -CH-C (=O)-O- | - | ~ 165 (Ester C=O) |

| -C(=O)-C H-C(=O)- | ~ 3.5 (triplet) | ~ 50 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.netcdnsciencepub.comcdnsciencepub.com For this compound, key fragmentation pathways would likely involve:

Loss of an ethoxy group (-OCH₂CH₃): Resulting in an [M-45]⁺ ion.

Loss of an ethoxycarbonyl group (-COOCH₂CH₃): Leading to an [M-73]⁺ fragment.

Cleavage of the C-C bonds adjacent to the carbonyl groups: This can generate a variety of acylium ions and other characteristic fragments. libretexts.orgwhitman.edu

McLafferty Rearrangement: If a gamma-hydrogen is available relative to a carbonyl group, a neutral molecule can be eliminated, leading to a prominent fragment ion. whitman.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and further confirming the molecular formula.

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 244 | [M]⁺ | Molecular Ion |

| 199 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 171 | [M - COOCH₂CH₃]⁺ | Loss of ethoxycarbonyl radical |

| 143 | [M - C₄H₇O₂]⁺ | Cleavage of the hexane chain |

| 43 | [CH₃CO]⁺ | Acylium ion from keto group |

Note: These are predicted fragments. The relative abundance of each fragment would depend on the specific MS conditions.

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its carbonyl groups. libretexts.org

C=O Stretch (Ester): A strong absorption band is expected in the range of 1750-1735 cm⁻¹. libretexts.orgspectroscopyonline.com

C=O Stretch (Ketone): Another strong absorption band, typically found around 1725-1705 cm⁻¹, would indicate the ketone functional group. libretexts.orgpg.edu.plspectroscopyonline.com The presence of two distinct carbonyl peaks is a key diagnostic feature.

C-O Stretch: Strong bands corresponding to the C-O single bond stretching of the ester groups are expected to appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

C-H Stretch: Absorption bands just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the hexane and ethyl groups. libretexts.orgpressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2980-2850 | C-H Stretch | Alkane (CH₂, CH₃) | Medium-Strong |

| ~1740 | C=O Stretch | Ester | Strong |

| ~1715 | C=O Stretch | Ketone | Strong |

| ~1250-1050 | C-O Stretch | Ester | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the ketone carbonyl group. It is expected to exhibit a weak n→π* transition at approximately 270-300 nm. The ester carbonyl groups also have n→π* transitions, but these typically occur at shorter wavelengths (around 200-215 nm) and may be less distinct. This technique is generally less informative for detailed structural elucidation of this compound compared to NMR or MS but can be useful for quantitative analysis if the compound is the primary absorbing species in a mixture.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a highly effective method for the separation and purity analysis of volatile and thermally stable compounds like this compound. researchgate.netscielo.br The compound is vaporized and passed through a capillary column with a carrier gas.

Column Selection: A mid-polarity to polar capillary column, such as one with a phenyl or cyanopropyl stationary phase, would be suitable for separating this compound from potential impurities or byproducts.

Detection: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, offering high sensitivity and a wide linear range. acs.org For structural confirmation, GC can be coupled with a mass spectrometer (GC-MS), allowing for the separation of components followed by their individual mass analysis. researchgate.net

Analysis Conditions: The analysis would involve a temperature-programmed oven to ensure efficient elution and separation. The injector and detector temperatures would be set sufficiently high to prevent condensation. oup.comajevonline.org The retention time of the compound under specific GC conditions is a characteristic property that can be used for its identification and quantification.

Purity assessment by GC involves integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. This provides a percentage purity value for the sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. govst.edu For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and suitable method. chromatographyonline.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a polar solvent mixture. nih.gov

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately polar organic ester, is retained on the nonpolar stationary phase. The composition of the mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is varied over time to elute the compound. mdpi.com Less polar compounds are retained longer on the column, while more polar compounds elute earlier. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups within the ester and keto functionalities provide sufficient chromophores for UV absorption, often around 210-230 nm. govst.edu

The development of a robust HPLC method is crucial for assessing the purity of synthesized this compound and for monitoring its presence in reaction mixtures. A typical method would be validated for parameters such as linearity, precision, accuracy, and limits of detection and quantification to ensure reliable and reproducible results. mdpi.comscispace.com

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an unparalleled technique for the absolute determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This method provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and its packing within the crystal lattice.

As of the current literature, a crystal structure for this compound has not been reported. However, to illustrate the depth of information that can be obtained from such an analysis, the crystallographic data for a structurally related compound, Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate, can be examined. The study of this molecule reveals a chair conformation for its cyclohexanone (B45756) ring. In its crystal structure, molecules are linked into dimers through intermolecular hydrogen bonds. This detailed structural insight is fundamental to understanding the molecule's physical properties and intermolecular interactions.

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Representative Crystal Data and Structure Refinement Details for a Related Diethyl Dicarboxylate Derivative (Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₂₄O₆ |

| Formula Weight | 348.38 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.792 (2) Å |

| b = 15.766 (6) Å | |

| c = 20.031 (7) Å | |

| α = 90° | |

| β = 98.531 (10)° | |

| γ = 90° | |

| Volume | 1808.9 (11) ų |

| Z (Molecules per unit cell) | 4 |